molecular formula C7H4ClNO2 B025022 6-Chloro-2-benzoxazolinone CAS No. 19932-84-4

6-Chloro-2-benzoxazolinone

Cat. No. B025022
CAS RN: 19932-84-4
M. Wt: 169.56 g/mol
InChI Key: MATCZHXABVLZIE-UHFFFAOYSA-N
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Patent
US04714766

Procedure details

If the process is carried out as in Example 1, but, instead of 6-chlorobenzoxazolin-2-one, the same amount of 5-chlorobenzoxazolin-2-one is used, then about 130 g, corresponding to 69% of theory, of 2,5-dichlorobenzoxazole, melting point 46°-48° C., are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=CC2NC(=O)OC=2C=1.[Cl:12][C:13]1[CH:14]=[CH:15][C:16]2[O:20][C:19](=O)[NH:18][C:17]=2[CH:22]=1>>[Cl:1][C:19]1[O:20][C:16]2[CH:15]=[CH:14][C:13]([Cl:12])=[CH:22][C:17]=2[N:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(NC(O2)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(NC(O2)=O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1OC2=C(N1)C=C(C=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.